1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene is an organic compound that belongs to the class of alkynes and alkenes. It features a benzene ring substituted with an ethynyl group and a 2-methylpent-1-en-1-yl group. This compound is of interest due to its unique structure, which combines aromaticity with unsaturation, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the coupling of an ethynylbenzene derivative with a suitable alkyl halide under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne and alkene groups can be achieved using catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene depends on its specific application. In chemical reactions, the compound’s alkyne and alkene groups participate in various transformations, while the benzene ring provides stability and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene
- 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene
- 1-Ethynyl-2-(2-methylhex-1-en-1-yl)benzene
Uniqueness
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of an ethynyl group and a 2-methylpent-1-en-1-yl group on the benzene ring provides a versatile platform for further functionalization and applications in various fields.
Eigenschaften
CAS-Nummer |
819871-39-1 |
---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-ethynyl-2-(2-methylpent-1-enyl)benzene |
InChI |
InChI=1S/C14H16/c1-4-8-12(3)11-14-10-7-6-9-13(14)5-2/h2,6-7,9-11H,4,8H2,1,3H3 |
InChI-Schlüssel |
PYDCJOSKIVQCAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CC1=CC=CC=C1C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.